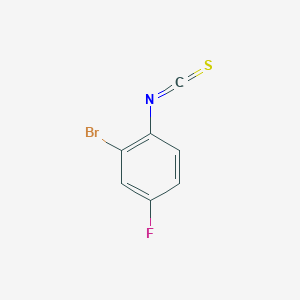

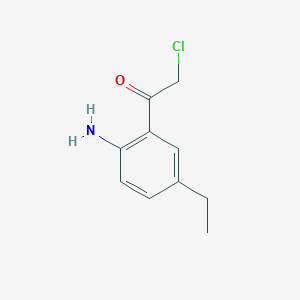

2-Bromo-4-fluorophenyl isothiocyanate

説明

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-4-fluorophenyl isothiocyanate often involves multistep reactions. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, can be synthesized through cross-coupling reactions or diazotization followed by coupling with benzene. These methods highlight the challenges and innovations in synthesizing bromo-fluoroaryl compounds, providing a context for understanding the synthesis of 2-Bromo-4-fluorophenyl isothiocyanate derivatives (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-fluorophenyl isothiocyanate has been elucidated using techniques such as X-ray diffraction and quantum chemical analysis. For example, a new chalcone derivative's molecular structure was determined, showing the utility of these techniques in understanding the structural properties of bromo-fluoroaryl compounds (Zaini et al., 2018).

Chemical Reactions and Properties

Compounds with bromo and fluoro substituents on the aromatic ring, similar to 2-Bromo-4-fluorophenyl isothiocyanate, exhibit unique reactivities. These reactivities have been explored in the context of synthesizing heterocyclic compounds and in cross-coupling reactions. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one illustrates the potential for generating biologically active compounds through strategic chemical transformations (Wang et al., 2016).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of compounds like 2-Bromo-4-fluorophenyl isothiocyanate. While specific data on this compound might be scarce, studies on similar compounds provide valuable insights. For instance, the crystal structures of related bromo-fluorophenyl compounds have been determined, offering insights into intermolecular interactions and packing in the solid state (Pham et al., 2019).

科学的研究の応用

Another isothiocyanate, 4-Fluorophenyl isothiocyanate, has been used in the synthesis of thiourea derivatives . It has also been used in the preparation of -(4-phenylsulfonyl)-benzoic acid hydrazide .

2-Bromo-4-fluorophenyl isothiocyanate is a type of isothiocyanate . Isothiocyanates are often used in the field of biochemistry. They can react with amino groups present in proteins and other biomolecules. This property allows for their potential use in protein labeling and studying protein-protein interactions .

Another isothiocyanate, 4-Fluorophenyl isothiocyanate , has been used in the synthesis of thiourea derivatives . It has also been used in the preparation of -(4-phenylsulfonyl)-benzoic acid hydrazide .

2-Bromo-4-fluorophenyl isothiocyanate is a type of isothiocyanate . Isothiocyanates are often used in the field of biochemistry. They can react with amino groups present in proteins and other biomolecules. This property allows for their potential use in protein labeling and studying protein-protein interactions .

Another isothiocyanate, 4-Fluorophenyl isothiocyanate , has been used in the synthesis of thiourea derivatives . It has also been used in the preparation of - (4-phenylsulfonyl)-benzoic acid hydrazide .

Safety And Hazards

2-Bromo-4-fluorophenyl isothiocyanate is classified as dangerous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

特性

IUPAC Name |

2-bromo-4-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLVXFSUADEZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371284 | |

| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluorophenyl isothiocyanate | |

CAS RN |

183995-72-4, 175205-35-3 | |

| Record name | 2-Bromo-4-fluoro-1-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183995-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)